

# galunisertib versus placebo overall survival pancreatic cancer

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## Compound Focus: Galunisertib

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## Clinical Outcomes Comparison

The table below summarizes the key efficacy and safety results from the phase 2 study comparing **galunisertib** plus gemcitabine versus placebo plus gemcitabine [1] [2].

Feature	Galunisertib + Gemcitabine (N=104)	Placebo + Gemcitabine (N=52)
<strong>Overall Survival (OS)</strong>		
Median OS	8.9 months	7.1 months
Hazard Ratio (HR)	0.79 (95% CrI: 0.59–1.09)	--
<strong>Treatment Administration</strong>		
Gemcitabine Dose	1000 mg/m <sup>2</sup> , IV, once weekly [1]	1000 mg/m <sup>2</sup> , IV, once weekly [1]

Feature	Galunisertib + Gemcitabine (N=104)	Placebo + Gemcitabine (N=52)
Experimental Drug Dose	150 mg twice daily (300 mg/day), oral, 14 days on/14 days off [1]	Matching placebo, oral, 14 days on/14 days off [1]
Tolerability	Minimal added toxicity compared to gemcitabine alone [1] [2]	--
Key Predictive Biomarker	High baseline CCL3 (MIP-1 $\alpha$ ) was a negative prognostic factor but a positive predictor for galunisertib benefit [3].	--

## Experimental Methodology of the Phase 2 Trial

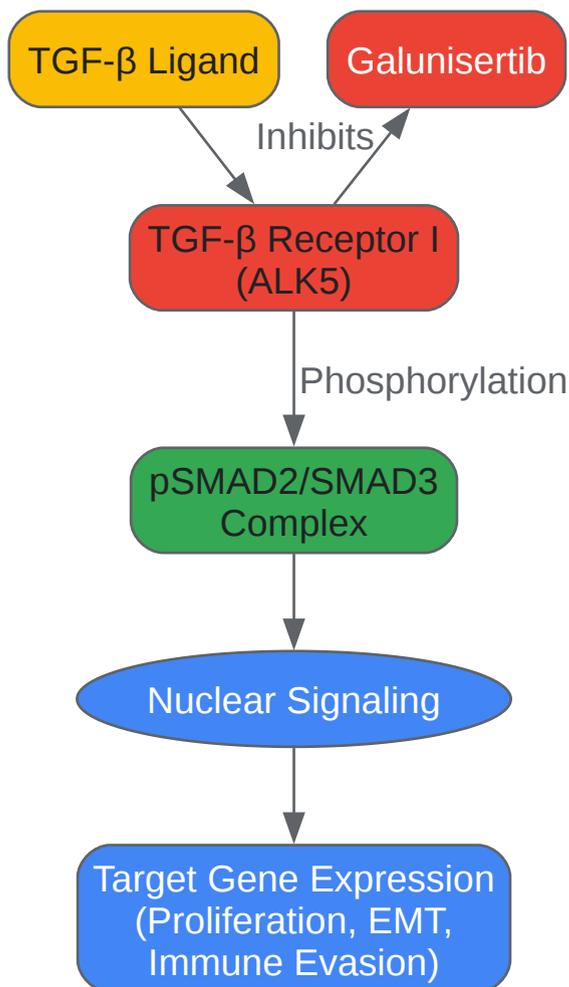
The data in the table above comes from a specific clinical trial design. Here is a detailed breakdown of its methodology [1].

- **Study Design:** The study was a **randomized, placebo-controlled, double-blind, phase 2 trial**. Patients were allocated in a 2:1 ratio to receive either **galunisertib-gemcitabine** or placebo-gemcitabine.
- **Patient Population:** The trial enrolled patients with **locally advanced or metastatic pancreatic adenocarcinoma** who were candidates for first-line chemotherapy with gemcitabine. Patients could have had prior surgery or adjuvant gemcitabine if completed at least 3 months before enrollment [1] [3].
- **Randomization & Blinding:** A dynamic randomisation procedure was used to minimise imbalance between treatment groups based on known prognostic factors: **ECOG performance status (0 vs. 1 vs. 2), disease stage (II-III vs. IV), and previous gemcitabine treatment [1]**.
- **Treatment Regimen:**
  - **Galunisertib/Placebo:** Administered orally at 150 mg twice daily (300 mg/day) for the first 14 days of a 28-day cycle, followed by 14 days off treatment.
  - **Gemcitabine:** Administered intravenously at a dose of 1000 mg/m<sup>2</sup> over 30 minutes, once weekly for 7 weeks, followed by one week of rest. Subsequent cycles consisted of infusions once weekly for 3 weeks, followed by one week of rest [1].
- **Primary Endpoint:** The primary objective for the phase 2 part was to compare **overall survival (OS)** between the two groups using a Bayesian analysis.
- **Statistical Analysis:** The final analysis for OS was performed after 135 deaths occurred. The pre-specified Bayesian analysis incorporated historical control data from two previous gemcitabine trials

to optimise the treatment comparison. A hazard ratio (HR) of less than 1 favored **galunisertib**, and the posterior probability of  $HR < 1$  was 0.93 [1].

## Mechanism of Action and Signaling Pathway

**Galunisertib** is a first-in-class, oral small-molecule inhibitor that targets the Transforming Growth Factor-Beta (TGF- $\beta$ ) pathway [1] [4].



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**Galunisertib** works by binding to the kinase domain of the TGF- $\beta$  receptor I (ALK5), which inhibits the receptor's activity [4] [5]. This inhibition specifically downregulates the phosphorylation of SMAD2 (and SMAD3), thereby blocking the activation of the downstream canonical SMAD signaling pathway [4] [5]. In pancreatic cancer, the pathological activation of this pathway promotes tumor growth, metastasis, epithelial-

to-mesenchymal transition (EMT), and suppression of anti-tumor immune responses [1] [4]. By blocking this pathway, **galunisertib** aims to counteract these pro-tumorigenic effects.

## Predictive Biomarker and Future Directions

Research has identified potential biomarkers to predict which patients are most likely to benefit from **galunisertib**.

- **The Role of CCL3:** Analysis from the phase 2 trial revealed that patients with high baseline levels of the chemokine **CCL3 (also known as MIP-1 $\alpha$ )** had poor survival when treated with gemcitabine alone. However, in the **galunisertib** combination group, high CCL3 became a positive predictive marker, with these patients showing a significant survival benefit [3]. Mechanistically, CCL3 helps create a mesenchymal/basal-like tumor microenvironment resistant to therapy, which **galunisertib** can help reverse [3].
- **Future Combinations:** Due to the role of TGF- $\beta$  in immune suppression, ongoing research is exploring **galunisertib** in combination with immune checkpoint inhibitors. Preclinical data suggests that TGF- $\beta$  inhibition can upregulate PD-L1 in the tumor microenvironment, and combining **galunisertib** with anti-PD-1/PD-L1 therapy can lead to a synergistic anti-tumor effect [6]. Clinical exploration of **galunisertib** in pancreatic cancer is ongoing in combination with durvalumab (an anti-PD-L1 antibody) [1] [2].

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